4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further connected to a phenyloxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-bromo-4-formylbenzylidene)-2-phenyloxazol-5(4H)-one or 4-(3-bromo-4-carboxybenzylidene)-2-phenyloxazol-5(4H)-one.
Reduction: Formation of 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their functions. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-4-methoxybenzylidene)-2-thiohydantoin
- 4-(3-Bromo-4-methoxybenzylidene)-2-thioxopyrimidine
- 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazole
Uniqueness
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and phenyloxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
29973-99-7 |
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Molecular Formula |
C17H12BrNO3 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ |
InChI Key |
PYNJCYGRCDLSDU-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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